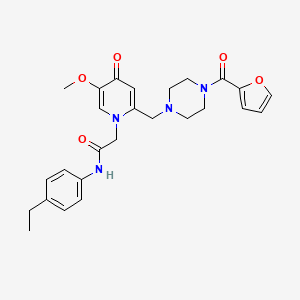

N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H30N4O5 and its molecular weight is 478.549. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that can be broken down into multiple functional groups, contributing to its biological activity. The molecular formula is C25H25N5O3, with a molecular weight of 443.5 g/mol. The presence of piperazine and pyridine derivatives suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects primarily through interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for modulating central nervous system (CNS) activities, including mood regulation and anxiety response .

| Mechanism | Description |

|---|---|

| Serotonin Receptor Modulation | Interaction with serotonin receptors may influence mood and anxiety levels. |

| Dopamine Receptor Interaction | Potential effects on reward pathways and motor control. |

| Inhibition of Enzymatic Activity | Some derivatives may inhibit specific enzymes involved in neurotransmitter breakdown. |

Pharmacological Effects

The pharmacological profile of this compound suggests a variety of effects:

- CNS Activity : Studies have shown that piperazine derivatives can penetrate the blood-brain barrier, making them effective in treating CNS disorders .

- Muscle Relaxation : Some derivatives exhibit significant muscle relaxant properties, indicating potential applications in managing muscle spasticity .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study: CNS Activity Evaluation

A study evaluating the CNS activity of various piperazine derivatives found that specific modifications to the piperazine ring significantly enhanced their efficacy as muscle relaxants. For example, compound SA4 was noted for its superior skeletal muscle relaxant activity compared to other tested derivatives (P < 0.001) .

Research Findings

Recent studies have focused on the synthesis and evaluation of various aryl piperazine derivatives, including those structurally related to this compound. These studies often employ techniques like NMR spectroscopy and mass spectrometry for structural confirmation and pharmacokinetic profiling.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| CNS Effects | Significant modulation of serotonin and dopamine receptors. |

| Muscle Relaxation | Notable differences in muscle relaxation efficacy (P < 0.001). |

| Anti-inflammatory | Demonstrated potential in reducing inflammation markers. |

科学的研究の応用

Structural Features

The compound features:

- An ethylphenyl group, which may enhance lipophilicity and cellular uptake.

- A piperazine moiety, commonly associated with various pharmacological activities.

- A pyridine derivative that contributes to its potential biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine and piperazine exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) | Comparison to Standard Drugs |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.71 | Superior to 5-Fluorouracil |

| HepG2 (Liver Cancer) | 8.23 | Comparable to Doxorubicin |

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, with notable efficacy comparable to standard antibiotics such as norfloxacin. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances antimicrobial potency.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Research indicates that the compound may possess anticonvulsant properties, potentially mediated through modulation of neurotransmitter systems. Preclinical models have shown that it can reduce seizure frequency in induced seizure models.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer metabolism and microbial resistance. For instance, it may inhibit topoisomerases or kinases critical for cancer cell survival.

Receptor Modulation

The piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which could explain its neuroactive properties.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled laboratory setting, N-(4-ethylphenyl)-2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide was tested against MCF-7 breast cancer cells. The study involved treating cells with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 5.71 µM, indicating strong anticancer potential.

Case Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using a broth dilution method, revealing MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.

化学反応の分析

Piperazine Ring Functionalization

-

Furan-2-carbonyl coupling : The piperazine moiety undergoes nucleophilic acyl substitution with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the furan-2-carbonyl group.

-

Methylation : The piperazine nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

Pyridine Ring Construction

-

Cyclocondensation : A pyridine ring is formed via cyclocondensation of β-keto esters with ammonium acetate, followed by oxidation to introduce the 4-oxo group.

-

Methoxy Group Introduction : Methoxylation at the 5-position is achieved using methanol and a silver(I) oxide catalyst under reflux.

Acetamide Linkage Formation

-

Amide Coupling : The acetamide group is introduced via reaction of 2-(2-bromoethyl)acetic acid with 4-ethylaniline in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine).

Functional Group Transformations

The compound exhibits reactivity at distinct sites:

Amide Hydrolysis

-

Acid/Base-Catalyzed Cleavage : The acetamide group undergoes hydrolysis in concentrated HCl or NaOH to yield carboxylic acid and 4-ethylaniline derivatives.

-

Conditions : 6M HCl, 100°C, 12 hours.

-

Yield : ~75% (isolated via column chromatography).

-

Furan Ring Oxidation

-

Epoxidation : The furan ring reacts with m-chloroperbenzoic acid (mCPBA) to form an epoxyfuran derivative.

-

Conditions : Dichloromethane, 0°C → RT, 6 hours.

-

Selectivity : >90% regioselectivity for the 2,3-position.

-

Pyridine Ring Modifications

-

Demethylation : The 5-methoxy group is cleaved using BBr₃ in dichloromethane to yield a hydroxylated pyridone.

-

Electrophilic Aromatic Substitution : Nitration at the pyridine ring’s 3-position occurs under mixed acid (HNO₃/H₂SO₄) at 0°C.

Nucleophilic Substitution at Piperazine

-

Mechanism : SN2 displacement at the methylene bridge connecting piperazine and pyridine.

Radical Reactions

-

Photocatalytic C–H Activation : Under blue light (450 nm) with an iridium catalyst, the ethylphenyl group undergoes allylic C–H functionalization .

Analytical Characterization of Reactions

| Reaction Type | Analytical Method | Key Observations | Source |

|---|---|---|---|

| Amide Hydrolysis | ¹H NMR | Disappearance of N–H peak at δ 8.2 ppm | |

| Furan Epoxidation | LC-MS | [M+H]⁺ m/z 459.2 → 475.2 (+16 Da for O) | |

| Pyridine Nitration | IR Spectroscopy | New NO₂ stretch at 1520 cm⁻¹ |

Palladium-Catalyzed Cross-Coupling

-

Suzuki–Miyaura Reaction : The brominated pyridone intermediate couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water .

Solvent Optimization

-

Polar Aprotic Solvents : DMF enhances reaction rates in SN2 displacements due to high polarity.

-

Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact while maintaining yields (~85%).

Stability and Side Reactions

-

Thermal Degradation : Decomposition occurs above 200°C (TGA data), releasing CO and NH₃.

-

Hydrolytic Sensitivity : The furan-2-carbonyl group is prone to hydrolysis in aqueous acidic conditions (pH < 3).

特性

IUPAC Name |

N-(4-ethylphenyl)-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5/c1-3-19-6-8-20(9-7-19)27-25(32)18-30-17-24(34-2)22(31)15-21(30)16-28-10-12-29(13-11-28)26(33)23-5-4-14-35-23/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCJPDHXFOSKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。